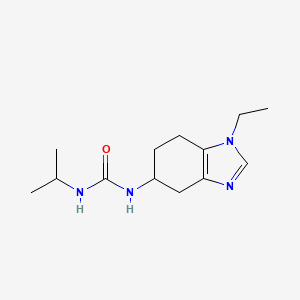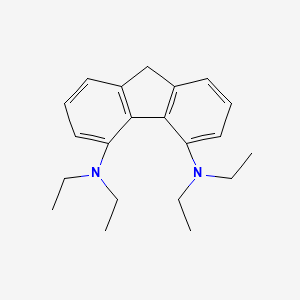
Dibenzyl(diethyl)germane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibenzyl(diethyl)germane is an organogermanium compound characterized by the presence of two benzyl groups and two ethyl groups attached to a germanium atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dibenzyl(diethyl)germane typically involves the reaction of germanium tetrachloride with benzyl and ethyl Grignard reagents. The reaction proceeds as follows:
GeCl4+2C6H5CH2MgBr+2C2H5MgBr→Ge(CH2C6H5)2(C2H5)2+4MgBrCl
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. This often involves the use of specialized reactors and purification techniques such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Dibenzyl(diethyl)germane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium dioxide and other oxidation products.
Reduction: Reduction reactions can convert this compound to lower oxidation state germanium compounds.
Substitution: The benzyl and ethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and organolithium compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields germanium dioxide, while substitution reactions can produce a variety of organogermanium compounds with different functional groups.
Scientific Research Applications
Dibenzyl(diethyl)germane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organogermanium compounds and as a reagent in organic synthesis.
Biology: Research is ongoing to explore its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Organogermanium compounds, including this compound, are being investigated for their potential therapeutic applications.
Industry: The compound is used in the production of germanium-based materials, which have applications in electronics and optics.
Mechanism of Action
The mechanism by which dibenzyl(diethyl)germane exerts its effects involves interactions with molecular targets and pathways. For example, in biological systems, it may interact with cellular proteins and enzymes, leading to various biochemical effects. The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate the mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
Dibenzylgermane: Similar structure but lacks the ethyl groups.
Diethylgermane: Similar structure but lacks the benzyl groups.
Tetraethylgermane: Contains four ethyl groups attached to germanium.
Uniqueness
Dibenzyl(diethyl)germane is unique due to the presence of both benzyl and ethyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
109021-78-5 |
|---|---|
Molecular Formula |
C18H24Ge |
Molecular Weight |
313.0 g/mol |
IUPAC Name |
dibenzyl(diethyl)germane |
InChI |
InChI=1S/C18H24Ge/c1-3-19(4-2,15-17-11-7-5-8-12-17)16-18-13-9-6-10-14-18/h5-14H,3-4,15-16H2,1-2H3 |
InChI Key |
YFAFKBXRTMRXCS-UHFFFAOYSA-N |
Canonical SMILES |
CC[Ge](CC)(CC1=CC=CC=C1)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


silane](/img/structure/B14334936.png)
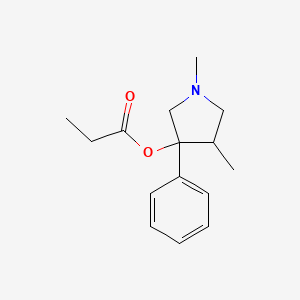
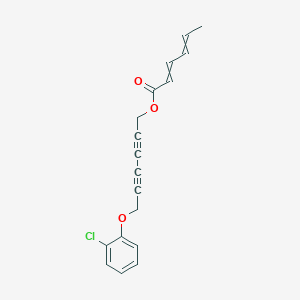
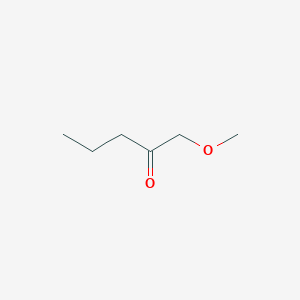
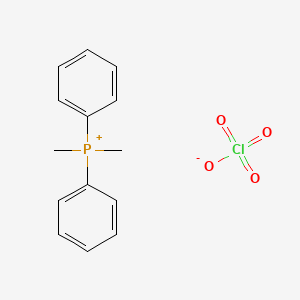
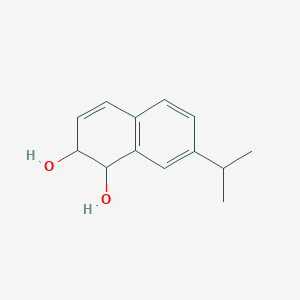
![1,1'-[[1,1'-Biphenyl]-4,4'-diylbis(oxy-4,1-phenylene)]di(ethan-1-one)](/img/structure/B14334971.png)

![Propanedioic acid, [3-(diethoxyphosphinyl)propyl]-, diethyl ester](/img/structure/B14334989.png)
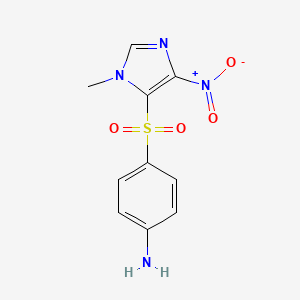
![[(7R,8R,10R)-7-acetyloxy-10-bromo-7,8,9,10-tetrahydrobenzo[f]quinolin-8-yl] acetate](/img/structure/B14334998.png)
![Benzoic acid, 4-chloro-2-[(3-methylbenzoyl)amino]-](/img/structure/B14335012.png)
